molecular formula C15H12BrN3O2 B5711194 N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea

N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea

Cat. No. B5711194
M. Wt: 346.18 g/mol
InChI Key: HEESUECCBGAOKG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea, also known as BMBU, is a chemical compound that has gained attention in scientific research for its potential use in various applications.

Scientific Research Applications

N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been studied for its potential use in a variety of scientific research applications. One such application is as a fluorescent probe for the detection of metal ions. N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples.
Another potential application of N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is as a photosensitizer for photodynamic therapy. N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to be effective in killing cancer cells when exposed to light, making it a promising candidate for use in cancer treatment.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biological processes. N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase, N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has been shown to inhibit the activity of other enzymes, including urease and acetylcholinesterase.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea in lab experiments is its high selectivity for certain metal ions, such as copper. This makes it a useful tool for detecting these ions in biological samples. However, one limitation of using N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research involving N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea. One area of interest is in the development of new fluorescent probes for the detection of metal ions. N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has shown promise in this area, and further research could lead to the development of even more effective probes.
Another potential future direction for research involving N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is in the development of new photosensitizers for use in photodynamic therapy. N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea has shown promise in this area as well, and further research could lead to the development of more effective treatments for cancer.
In conclusion, N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea is a chemical compound that has gained attention in scientific research for its potential use in a variety of applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have all been discussed in this paper. Further research into N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea could lead to the development of new tools and treatments for a variety of biological processes and diseases.

Synthesis Methods

N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea can be synthesized through a reaction between 4-bromoaniline and 2-methyl-1,3-benzoxazole-5-carbonyl chloride in the presence of a base. The reaction yields N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea as a white crystalline solid with a melting point of 223-225°C.

properties

IUPAC Name

1-(4-bromophenyl)-3-(2-methyl-1,3-benzoxazol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2/c1-9-17-13-8-12(6-7-14(13)21-9)19-15(20)18-11-4-2-10(16)3-5-11/h2-8H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEESUECCBGAOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-N'-(2-methyl-1,3-benzoxazol-5-yl)urea

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